Product packaging for cyclin H(Cat. No.:CAS No. 158540-26-2)

cyclin H

Cat. No.: B1174606
CAS No.: 158540-26-2
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Description

Cyclin H is a protein encoded by the CCNH gene in humans and belongs to the highly conserved cyclin family . It serves as a crucial regulatory subunit that forms the CDK-activating kinase (CAK) complex together with CDK7 and the assembly factor MAT1 . This trimeric complex is essential for regulating the cell cycle and cellular proliferation. The primary function of the CAK complex is to activate key cell-cycle CDKs, such as CDK2, by phosphorylating a critical threonine residue within their activation loop (T-loop), which is necessary for their full catalytic activity and subsequent progression through the cell cycle . Beyond its vital role in cell cycle control, the this compound-CDK7-MAT1 complex is also an integral component of the general transcription factor IIH (TFIIH) . When associated with TFIIH, the complex phosphorylates the Carboxy-Terminal Domain (CTD) of RNA polymerase II, a key step in the initiation of transcription and promoter clearance . This dual activity positions this compound at a fundamental interface between basal transcription control and the cell cycle machinery . Research has shown that the kinase activity of the complex can be regulated by the phosphorylation of this compound itself by protein kinase CK2, which is critical for its full activity on substrates like the RNA polymerase II CTD . Due to its central role in proliferation, dysregulation of this compound is implicated in oncogenesis. Studies have demonstrated that high expression of this compound is positively correlated with tumor grade, advanced stage, and poor prognosis in cancers such as ovarian cancer, suggesting it may promote tumor growth by regulating the cell cycle . Consequently, the this compound/CDK7 complex is a proven target for cancer therapy, with selective inhibitors like THZ1 being developed to exploit the transcriptional dependencies of certain cancer cells . This antibody is a specific tool for detecting endogenous levels of this compound protein in Western Blot (WB) and Immunoprecipitation (IP) applications . It is validated for use in human, mouse, and rat samples and does not cross-react with other cyclin family members, ensuring reliable results for researchers investigating cell cycle regulation, transcription, and DNA repair mechanisms. This product is labeled with "For Research Use Only" and has not been approved for any diagnostic or therapeutic purposes, nor for use in humans or clinical diagnosis. It is the responsibility of the end-user to ensure compliance with all local regulations and to obtain any necessary licenses for the use of this product.

Properties

CAS No.

158540-26-2

Molecular Formula

C42H58O4

Origin of Product

United States

Cyclin H As a Core Component of the Cdk Activating Kinase Cak Complex

Subunit Composition and Stoichiometry of the CAK Complex: Cyclin H, CDK7, and MAT1

The CAK complex is a heterotrimeric entity comprising three distinct subunits: this compound, Cyclin-dependent Kinase 7 (CDK7), and the RING-finger protein MAT1 (Menage A Trois 1) nih.govpnas.orgpnas.orgpnas.orgmerckmillipore.combiorxiv.orgbiorxiv.org. In this complex, CDK7 serves as the catalytic subunit, responsible for kinase activity, while this compound acts as the regulatory subunit, essential for CDK7 activity nih.govpnas.orgpnas.orgpnas.orgmerckmillipore.combiorxiv.orgbiorxiv.org. MAT1 functions as an assembly factor, critical for the formation and stability of the active ternary complex biorxiv.orgfrontiersin.org.

The stoichiometry of the CAK complex is consistently 1:1:1 for CDK7, this compound, and MAT1, respectively embopress.org. The approximate molecular weights of the human components are 39.9 kDa for CDK7, 37.8 kDa for this compound, and 62.8 kDa for MAT1 merckmillipore.comsigmaaldrich.com.

Table 1: Subunit Composition and Molecular Weights of the Human CAK Complex

Subunit NameRole in CAK ComplexApproximate Molecular Weight (kDa)
CDK7Catalytic Subunit39.9 merckmillipore.comsigmaaldrich.com
This compoundRegulatory Subunit37.8 merckmillipore.comsigmaaldrich.com
MAT1Assembly Factor62.8 merckmillipore.comsigmaaldrich.com

Molecular Mechanisms of CAK Complex Assembly and Structural Integrity

The assembly of the CAK complex is a highly coordinated process, with MAT1 playing a pivotal role in establishing its structural integrity and enabling its active conformation pnas.orgpnas.orgpnas.orgbiorxiv.orgbiorxiv.orgfrontiersin.org. MAT1 significantly extends the interaction interface between CDK7 and this compound, thereby acting as a critical assembly factor biorxiv.org. Structural analyses of the CAK complex reveal an intricate network of interactions among CDK7, this compound, and MAT1 nih.govpnas.orgpnas.org.

MAT1 is strategically positioned within a cleft formed between the C-terminal lobes of CDK7 and this compound, engaging in extensive interactions with both proteins and contributing substantially to the stabilization of the heterotrimeric complex pnas.org. The interaction between CDK7 and this compound is characterized by its highly polar nature, involving approximately eight salt bridges and over 20 hydrogen bonds biorxiv.org. In contrast, the interactions of MAT1 with CDK7 are predominantly hydrophobic, featuring about seven hydrogen bonds but no salt bridges biorxiv.org. Similarly, MAT1's interactions with this compound are largely hydrophobic, complemented by two salt bridges and nine hydrogen bonds biorxiv.org. This comprehensive interaction network is fundamental for the complex's assembly and is also implicated in stabilizing the T-loop of human CDK7 frontiersin.org.

Furthermore, the stability of the CDK7-Cyclin H-MAT1 complex in vivo is significantly influenced by phosphorylation of CDK7. Specifically, CDK7 forms a stable complex with this compound and MAT1 only when phosphorylated on either Ser164 or Thr170 within its T-loop ebi.ac.ukebi.ac.uknih.gov. Mutations at both these phosphorylation sites can lead to temperature-dependent dissociation of CDK7 complexes, highlighting the importance of these modifications for complex integrity nih.gov. Under physiological conditions, the two mechanisms of CDK7 complex stabilization—MAT1 binding and T-loop phosphorylation—cooperate to maintain the complex's integrity and function ebi.ac.ukebi.ac.uk.

Activation of CDK7 by this compound and MAT1 within the CAK Complex

Unlike many cell cycle-related CDKs, the full activation of CDK7 requires not only its association with this compound but also the presence of MAT1, forming the active ternary CAK complex nih.govpnas.orgpnas.orgpnas.orgbiorxiv.orgbiorxiv.orgfrontiersin.org. Cyclin binding generally provides the primary impetus for CDK stimulation by inducing crucial conformational changes in the kinase subunit pnas.org.

Conformational Changes Induced by this compound-CDK7 Binding

The binding of this compound to CDK7 induces significant conformational rearrangements within the CDK7 subunit, essential for its catalytic activity. One key change involves this compound pushing the C-helix (comprising CDK7 residues 57 to 68) into a position that promotes the assembly of the CDK7 active site nih.govpnas.org. This conformational shift is analogous to those observed in other CDK-cyclin complexes, such as CDK2-cyclin A pnas.org.

Role of MAT1 in CDK7 Activation Loop (T-loop) Dynamics and Catalytic Competence

MAT1 plays a critical role in further enhancing the catalytic competence of CDK7, primarily by influencing the dynamics and conformation of its activation loop, also known as the T-loop. MAT1 forms direct interactions with the CDK7 T-loop, which contributes to increased CAK activity biorxiv.org. Importantly, MAT1 binding alone is capable of shifting the CDK7 T-loop into an active conformation, even in the absence of phosphorylation biorxiv.orgresearchgate.net.

The C-terminal α-helix of MAT1 makes extensive contacts with the CDK7 T-loop, effectively stabilizing it and alleviating any structural hindrance within the catalytic cleft frontiersin.org. In the human CAK structure, the tip of the activated T-loop is in close proximity and extensive contact with this C-terminal α-helix from MAT1 frontiersin.org. This helix extends along a groove situated between the C-lobe of CDK7 and the C-cyclin box fold (C-CBF) of this compound, further solidifying the active conformation frontiersin.org. Beyond its direct role in CDK7 activation, MAT1 also functions to tether the CAK complex to the core of the general transcription factor TFIIH, integrating CAK into the larger transcriptional machinery biorxiv.org.

Regulation of Cell Cycle Progression by Cyclin H Mediated Cak Activity

CAK-Catalyzed Phosphorylation and Activation of Cell Cycle CDKs

The CAK complex, primarily composed of CDK7 and Cyclin H in human cells, catalyzes the activating phosphorylation of CDKs on a specific threonine residue located in their T-loop (activation segment) tandfonline.comcellsignal.comportlandpress.comoup.comwikipedia.org. This phosphorylation event is critical as it induces the necessary conformational changes for the CDK to efficiently bind its substrates and exert its kinase activity tandfonline.comportlandpress.comnih.gov.

Substrate Specificity for CDK1, CDK2, CDK4, and CDK6 Activation

The human Cdk7-Cyclin H CAK complex exhibits substrate specificity towards key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6 tandfonline.comcellsignal.comsdbonline.orgportlandpress.comwikipedia.org. Research findings highlight distinct phosphorylation patterns:

CDK4/6: Early in the cell cycle, specifically during the G1 phase, the Cdk7-Cyclin H CAK phosphorylates CDK4/6-Cyclin D complexes, which is crucial for initiating the G1/S transition portlandpress.com.

CDK2: Cdk7-Cyclin H CAK can phosphorylate the CDK2 monomer portlandpress.com.

CDK1: In contrast to CDK2, Cdk7-Cyclin H CAK only phosphorylates CDK1 when it is already bound to a cyclin partner portlandpress.com.

This differential substrate recognition by CAK contributes to the sequential activation of CDKs throughout the cell cycle, ensuring that, for instance, CDK2-Cyclin A complexes are activated before CDK1-Cyclin A complexes portlandpress.com.

The following table summarizes the substrate specificity of the this compound-mediated CAK:

CDK SubstrateCyclin Requirement for CAK PhosphorylationCell Cycle Phase of Primary Activation
CDK4Cyclin D binding requiredG1
CDK6Cyclin D binding requiredG1
CDK2Can be phosphorylated as monomerS (with Cyclin A/E)
CDK1Cyclin binding requiredG2/M (with Cyclin A/B)

Functional Consequences of CDK Activation on Cell Cycle Transitions

The CAK-catalyzed phosphorylation and subsequent activation of CDKs are fundamental for driving the progression through the various stages of the cell cycle tandfonline.comportlandpress.comoup.comwikipedia.org. The functional consequences of this activation are phase-specific:

G1/S Transition: Phosphorylation of CDK4/6-Cyclin D complexes by CAK is a critical event that triggers the commitment to cell division and the transition from the G1 phase into the S phase portlandpress.com. Activated CDK2 in complex with Cyclin E is also essential for this transition waocp.com.

S Phase Progression: The activation of CDK2, particularly when bound to Cyclin A, is required for the progression through the DNA synthetic S phase waocp.com.

G2/M Transition and Mitosis: Activated CDK1, in complex with Cyclin B, is crucial for entry into and progression through mitosis (M phase) nih.govwaocp.com.

The activating phosphorylation mediated by this compound-CAK is considered a vital post-translational modification necessary for the enzymatic activity of these cell cycle regulators wikipedia.org.

Involvement of this compound in G1/S Phase Progression and Cell Cycle Checkpoints

This compound, as an integral component of the CAK complex, plays a direct role in regulating cell cycle progression, particularly the G1/S phase transition cellsignal.comnih.gov. The CAK complex activates key CDKs such as CDK1, CDK2, and CDK4 through phosphorylation cellsignal.com. Specifically, CAK phosphorylates CDK2, thereby promoting the cell's entry into the S phase from G1 nih.gov. The activation of G1 CDKs, including CDK4/6-Cyclin D, necessitates maximal levels of CAK activity. This is due to the constant antagonism by cellular phosphatases, implying that CAK-mediated phosphorylation can be a rate-limiting step for the initiation of cell division portlandpress.com. Inhibition of CAK activity has been shown to prevent cell cycle entry waocp.com.

Temporal Regulation and Steady-State Activity of this compound-CAK Throughout the Cell Cycle

The temporal regulation of this compound-CAK activity throughout the cell cycle exhibits a unique characteristic: in actively cycling cells, the levels of the CAK complex and its subunits (CDK7, this compound, and MAT1) remain relatively constant tandfonline.comwikipedia.org. Unlike many other cell cycle regulators, their levels are not primarily controlled by transcriptional regulation or selective proteolysis across the cell cycle phases tandfonline.comwikipedia.org.

Furthermore, CAK activity generally remains high throughout the cell cycle and is not subject to significant regulation by known cell-cycle control mechanisms wikipedia.org. However, notable exceptions exist: CAK activity is observed to be reduced in quiescent G0 cells and slightly elevated in tumor cells wikipedia.org.

In mammalian cells, the binding of a cyclin to its CDK partner is typically the rate-limiting step for CDK activation, as CAK phosphorylates the CDK subunit only after the cyclin has bound wikipedia.org. While CAK activity is broadly constitutive, the activation of G1 CDKs (such as CDK4/6-Cyclin D complexes) requires maximal CAK levels. This is because the phosphorylation of these CDKs is counteracted by competing phosphatases, and thus, CAK activity can become rate-limiting for the initiation of cell division portlandpress.com. In contrast, later in the cell cycle, the activation of CDK2 monomers in S phase and subsequent CDK1-cyclin complexes results in relatively stable phosphorylations, and high CAK activity is not as critically required portlandpress.com.

Compound Names and PubChem CIDs

Role of Cyclin H in Transcriptional Regulation by Rna Polymerase Ii

Phosphorylation of the C-Terminal Domain (CTD) of RNA Polymerase II Large Subunit by Cyclin H-CDK7

A primary function of the this compound-CDK7 complex, particularly when integrated into TFIIH, is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II), known as Rpb1 or POLR2A. The CTD is a unique and highly conserved region composed of multiple tandem repeats of a heptapeptide (B1575542) consensus sequence, YSPTSPS. The number of these repeats varies by species, ranging from 26 in yeast to 52 in humans. plos.orgtandfonline.combiorxiv.orgoup.com

CDK7, as the catalytic subunit of the CAK complex within TFIIH, specifically phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) residues within these heptad repeats. plos.orgtandfonline.combiorxiv.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.govreactome.orgactivemotif.com This phosphorylation is a crucial regulatory event in the transcription cycle. Ser5 phosphorylation, primarily mediated by CDK7, occurs predominantly at the promoter region of genes. biorxiv.orgoup.comresearchgate.netnih.gov This modification is essential for the transition from transcription initiation to elongation. researchgate.netnih.gov

The dynamic phosphorylation patterns of Ser5 and Ser7, along with Ser2 (phosphorylated by other kinases like CDK9), create a "CTD code" that dictates the recruitment of various factors involved in subsequent co-transcriptional processes. plos.orgtandfonline.combiorxiv.orgnih.govnih.gov

Mechanisms of Transcriptional Initiation and Promoter Escape Facilitated by this compound-CAK

The phosphorylation of the RNA Pol II CTD by the this compound-CDK7 complex is a key event that facilitates transcriptional initiation and promoter escape. In its unphosphorylated state, the RNA Pol II CTD interacts with components of the pre-initiation complex (PIC), including the Mediator complex and the TATA-binding protein (TBP). These interactions are crucial for the assembly of the inactive transcription machinery at the promoter. biorxiv.orgoup.com

Upon promoter binding, the CDK7 subunit of TFIIH phosphorylates Ser5 and Ser7 of the CTD. This phosphorylation event is critical for disrupting the interaction between the RNA Pol II CTD and the Mediator complex. biorxiv.orgoup.comresearchgate.netnih.gov The disruption of this interaction allows RNA Pol II to disengage from the promoter-bound Mediator and general transcription factors, thereby enabling promoter clearance and the transition into productive elongation. biorxiv.orgresearchgate.netnih.gov

Experimental evidence, including studies using CDK7 kinase inhibitors, demonstrates that inhibition of CDK7 leads to the retention of RNA Pol II at promoters, a decrease in transcription initiation, and a global downregulation of transcript synthesis. nih.gov This highlights the direct role of this compound-CDK7-mediated phosphorylation in promoting the release of initiation factors and Mediator from RNA Pol II, which is essential for the polymerase to escape the promoter and proceed into the gene body. biorxiv.orgnih.gov

Functional Distinction and Potential Segregation of CAK Pools for Cell Cycle versus Transcription

The this compound-CDK7-MAT1 (CAK) complex exhibits a remarkable dual functionality, serving as a critical regulator in both cell cycle progression and RNA Polymerase II-mediated transcription. This dual role suggests the potential for distinct CAK pools or differential regulation depending on the cellular context and substrate availability. researchgate.net

In its capacity as a CDK-activating kinase, the CAK complex phosphorylates the T-loop of various cell cycle-dependent kinases (CDKs), such as CDK1, CDK2, CDK4, and CDK6, thereby activating them and regulating cell cycle progression. researchgate.netuniprot.org This function can occur even when the CAK complex is not associated with TFIIH. researchgate.net

However, when the CAK complex is integrated into the general transcription factor TFIIH, its substrate specificity shifts. Free CAK exhibits a strong preference for phosphorylating cell cycle CDKs like CDK2. In contrast, when associated with TFIIH, the this compound-CDK7 kinase preferentially phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, as well as other general transcription factors like TFIIE and TFIIF. oup.comnih.govreactome.orgnih.gov This alteration in substrate specificity upon TFIIH association underscores a mechanism for functional segregation of CAK activity, directing it towards either cell cycle control or transcriptional regulation.

While the CAK complex is an integral component of TFIIH, studies indicate that TFIIH-free forms of the CAK complex also exist. uniprot.orgactivemotif.com This suggests that there might be separate pools of CAK, one dedicated to cell cycle regulation and another integrated into TFIIH for transcriptional control. The dynamic association and dissociation of the CAK complex from the core TFIIH, as observed under certain conditions like UV irradiation, further support the idea of a regulated partitioning of CAK functions. biorxiv.org

This compound Contributions to Co-Transcriptional Processes

Beyond its role in transcription initiation and promoter escape, this compound, through its association with CDK7, contributes significantly to various co-transcriptional processes, ensuring the coordinated progression of gene expression. The dynamic phosphorylation of the RNA Pol II CTD by CDK7 and other kinases acts as a signaling platform, recruiting a diverse array of factors involved in different stages of RNA processing and chromatin modification. plos.orgtandfonline.combiorxiv.org

One prominent co-transcriptional process influenced by this compound-CDK7 is the 5'-end capping of nascent messenger RNA (mRNA). The Ser5 phosphorylation mark on the CTD, primarily established by CDK7, is recognized by the capping enzyme. This recognition facilitates the recruitment and tethering of the capping machinery to the elongating RNA Pol II, ensuring the timely and efficient capping of the nascent transcript as it emerges from the polymerase. oup.comresearchgate.netnih.govnih.gov

Furthermore, the phosphorylation of Ser7 by CDK7 is particularly crucial for the expression of small nuclear RNA (snRNA) genes and their subsequent 3'-end processing. This specific phosphorylation mark facilitates the recruitment of the Integrator complex, which is essential for the proper maturation of snRNAs. plos.orgtandfonline.comnih.govreactome.org

This compound-CDK7 also plays a role in priming RNA Pol II for subsequent phosphorylation events by other CDKs, such as CDK9, CDK12, and CDK13. These later phosphorylation events are critical for facilitating transcriptional elongation and regulating promoter-proximal pausing. researchgate.netnih.gov The functions of CDK7, therefore, extend throughout the entire RNA Pol II transcription cycle, encompassing promoter clearance, establishment of promoter-proximal pausing, co-transcriptional chromatin modification within gene bodies, and ultimately, mRNA 3'-end formation and termination. nih.gov

Post Translational Modifications and Regulatory Mechanisms of Cyclin H and Cak

Phosphorylation of Cyclin H and CDK7: Sites and Functional Implications

Phosphorylation is a primary mechanism governing the assembly, stability, and enzymatic activity of the CAK complex. Both the catalytic subunit, CDK7, and the regulatory subunit, this compound, are targets of phosphorylation, which has profound effects on the complex's function.

The catalytic subunit, CDK7, contains two key phosphorylation sites within its T-loop (or activation loop): Threonine-170 (Thr170) and Serine-164 (Ser164) in the mammalian protein (corresponding to S170 and T176 in Xenopus). nih.gov Phosphorylation of these sites is a critical determinant of CAK complex stability. rupress.org In the absence of the assembly factor MAT1, phosphorylation of the T-loop is required for CDK7 to bind to this compound. nih.govresearchgate.net Specifically, phosphorylation of the serine residue is sufficient for a low-affinity interaction, but phosphorylation of the threonine is necessary for high-affinity binding. researchgate.net

Functionally, the dual phosphorylation of the CDK7 T-loop has a substrate-specific effect on kinase activity. While having little effect on CAK's activity towards other CDKs (e.g., CDK2), phosphorylation at Thr170 significantly stimulates its activity towards the C-terminal domain (CTD) of RNA polymerase II. rupress.org This enhancement of CTD kinase activity is achieved by accelerating enzyme turnover, providing a mechanism to regulate transcription. rupress.org

This compound is also a phosphoprotein. Protein kinase CK2 has been shown to phosphorylate human this compound at Threonine-315 (Thr315), located at the C-terminal end of the protein. rupress.orgnih.gov This phosphorylation does not affect the assembly of the CAK complex. However, modification at Thr315 is critical for the full kinase activity of the complex toward substrates such as the RNA polymerase II CTD and CDK2. rupress.orgnih.gov Additionally, the CDK8-Cyclin C kinase module, a component of the Mediator complex, can phosphorylate this compound, which serves to inhibit CAK activity and, consequently, transcription initiation. researchgate.netbiorxiv.org

Key Phosphorylation Sites on CAK Complex Subunits
Protein SubunitPhosphorylation SiteFunctional Implication
CDK7Thr170 (Mammalian)Required for high-affinity this compound binding; greatly stimulates CTD kinase activity. rupress.orgresearchgate.net
CDK7Ser164 (Mammalian)Contributes to CAK complex stability; sufficient for low-affinity this compound binding. rupress.orgresearchgate.net
This compoundThr315 (Human)Critical for full kinase activity of the CAK complex towards its substrates. rupress.orgnih.gov
This compoundSites targeted by CDK8/CycCInhibits CAK activity and transcription initiation. researchgate.netbiorxiv.org

The phosphorylation status of the CAK complex is dynamically regulated by the opposing actions of specific protein kinases and phosphatases.

Kinases:

CDK7 (Autophosphorylation): The CAK complex can undergo autophosphorylation on the Thr170 residue of the CDK7 T-loop. researchgate.net

Protein Kinase CK2: This kinase phosphorylates this compound on residue Thr315, a modification essential for full CAK activity. rupress.orgnih.gov

CDK8/Cyclin C: As part of the Mediator complex, this kinase phosphorylates this compound, leading to an inhibition of CAK's transcriptional activity. researchgate.netbiorxiv.org

Phosphatases:

Protein Phosphatase Type 2C (PP2C): While the broader regulation of phosphatases targeting this compound specifically is less defined, the activating phosphorylation on CDKs is known to be reversed by members of the PP2C family. These phosphatases can dephosphorylate CDKs, thus counteracting the activity of CAK. nih.gov

Cdc25 Phosphatases: These dual-specificity phosphatases are known to remove inhibitory phosphate (B84403) groups from CDKs, thereby activating them. nih.govmdpi.com Their action is part of the complex network that fine-tunes CDK activity downstream of CAK.

Regulators of CAK Complex Phosphorylation
Regulator TypeSpecific EnzymeTargetEffect on CAK
KinaseCDK7 (autophosphorylation)CDK7 (Thr170)Activation
KinaseProtein Kinase CK2This compound (Thr315)Activation
KinaseCDK8/Cyclin CThis compoundInhibition
PhosphatasePP2C FamilyCDKs (general)Counteracts CAK activity

Phosphorylation events are crucial for modulating the structural integrity of the CAK complex and directing its enzymatic activity towards specific targets. The phosphorylation of CDK7's T-loop is essential for the stable assembly of the trimeric CDK7-Cyclin H-MAT1 complex. rupress.org This stability is paramount, as the individual components may be intrinsically unstable as monomers. nih.gov

Furthermore, phosphorylation dictates the substrate preference of CAK. The phosphorylation of CDK7 at Thr170 specifically enhances its kinase activity towards the CTD of RNA polymerase II by approximately 20- to 25-fold, while having a minimal effect on its activity towards CDK2. rupress.org This provides a direct mechanism for regulating transcription without significantly altering the basal cell cycle function of CAK. The phosphorylation of this compound at Thr315 by CK2 is also required for full kinase activity towards both CTD and CDK2 substrates, highlighting its role as a positive regulatory modification. rupress.orgnih.gov

Ubiquitin-Proteasome System in Regulating this compound Protein Abundance and Turnover

The ubiquitin-proteasome system (UPS) is a major pathway responsible for the degradation of key cell cycle regulators, including many cyclins. researchgate.netnih.gov E3 ubiquitin ligases, such as the Anaphase-Promoting Complex/Cyclosome (APC/C) and the SCF (Skp1-Cul1-F-box) complex, target cyclins like Cyclin A and Cyclin B for ubiquitination and subsequent degradation by the proteasome, ensuring timely progression through the cell cycle. nih.govresearchgate.netroyalsocietypublishing.org

However, the regulation of this compound abundance appears to follow a different mechanism. Research indicates that this compound is critical for maintaining the stability of its binding partners, CDK7 and MAT1. nih.gov Depletion of this compound in cells leads to a dramatic decrease in the protein levels of both CDK7 and MAT1. nih.gov Notably, this reduction in protein levels occurs independently of increased proteasomal degradation, suggesting that the components of the CAK complex are inherently unstable when not assembled and that this compound acts as a crucial scaffold. nih.govroyalsocietypublishing.org While the UPS is a dominant regulatory pathway for many other cyclins, direct evidence for a specific E3 ligase that targets this compound for degradation to control its turnover is not prominently documented.

Other Post-Translational Modifications (e.g., Acetylation, SUMOylation) Affecting this compound Function

Beyond phosphorylation, other PTMs such as acetylation and SUMOylation (the covalent attachment of a Small Ubiquitin-like Modifier) play significant roles in regulating the function of various cell cycle proteins. For instance, acetylation of Cyclin A by the acetyltransferase PCAF has been shown to be a prerequisite for its ubiquitination and subsequent degradation. researchgate.netnih.gov Similarly, SUMOylation has been identified as a modification for several CDKs, including CDK1, and is implicated in the complex crosstalk with phosphorylation to regulate cell cycle progression. elifesciences.orgembopress.org

Despite the established importance of these modifications in cell cycle control, direct evidence for the acetylation or SUMOylation of this compound itself is currently limited in scientific literature. While the catalytic subunits of other CDK-cyclin complexes are known targets, specific sites and functional consequences of acetylation or SUMOylation on this compound have not been extensively characterized.

Protein Protein Interaction Networks and Functional Cross Talk Involving Cyclin H

Identification and Characterization of Novel Cyclin H Interacting Partners

While the interaction of this compound with CDK7 and MAT1 is well-established, ongoing research continues to uncover new binding partners that reveal previously unknown functions and regulatory networks. These novel interactors are typically identified through proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, which allow for the isolation and identification of proteins that associate with this compound in their native cellular environment.

One significant novel interacting partner identified is the C-terminal Binding Protein 2 (CtBP2) , a transcriptional corepressor implicated in tumorigenesis. nih.govnih.gov The interaction between the this compound/CDK7 complex and CtBP2 has been demonstrated to stabilize CtBP2 by protecting it from proteasome-dependent degradation. This stabilization enhances the migratory and invasive potential of cancer cells, suggesting that the this compound-CtBP2 axis could be a potential target for anti-metastatic therapies. nih.govnih.gov The interaction appears to be competitive, as the this compound/CDK7 complex competes with the tumor suppressor HIPK2 for binding to CtBP2, thereby inhibiting its phosphorylation and subsequent degradation. nih.gov

Another identified interacting partner is the protein kinase CK2 , a serine/threonine kinase involved in various cellular processes. Co-immunoprecipitation experiments have confirmed the existence of this compound-CK2 complexes in mammalian cells. Further investigation revealed that this compound binds directly to the alpha catalytic subunit of CK2. This interaction suggests a potential cross-talk between the CAK complex and CK2 signaling pathways, although the precise functional consequences of this association are still under investigation.

These findings underscore the expanding interactome of this compound beyond its canonical role in the CAK complex and highlight its involvement in diverse cellular processes through associations with a variety of regulatory proteins.

Interacting PartnerMethod of IdentificationFunctional Significance
CDK7Biochemical purification, Co-immunoprecipitationCatalytic subunit of the CAK complex, essential for kinase activity.
MAT1In vitro reconstitution assays, Co-immunoprecipitationAssembly and stabilization factor for the CAK complex. nih.govembopress.org
C-terminal Binding Protein 2 (CtBP2)Co-immunoprecipitation, In vitro binding assaysStabilizes CtBP2, promoting cancer cell migration and invasion. nih.govnih.gov
Protein Kinase CK2 (alpha subunit)Co-immunoprecipitation, Far-Western blottingPotential cross-talk between CAK and CK2 signaling pathways.

Mapping of Interaction Domains and Structural Determinants of this compound Complex Formation

The assembly of the heterotrimeric CAK complex is a highly orchestrated process dictated by specific interaction domains within each subunit. The structural integrity of this complex is paramount for its kinase activity and its role in transcription and cell cycle control.

The interaction between this compound and CDK7 follows the canonical pattern observed for other cyclin-CDK pairs, primarily involving the N-terminal lobe of CDK7 and the N-terminal cyclin box of this compound. nih.gov The cyclin box is a conserved structural motif of about 100 amino acids, which is essential for binding to and activating CDKs. expasy.org Crystal structure analysis of the CAK complex has revealed that this interaction is a key initial step in the activation of CDK7. nih.govpnas.org

However, the formation of a stable and fully active CAK complex requires the third subunit, MAT1 . nih.govembopress.org Structural studies have shown that MAT1 acts as a crucial assembly factor by embedding itself into a cleft between the C-terminal lobes of both CDK7 and this compound. nih.gov This extensive interaction network significantly stabilizes the entire heterotrimeric complex. nih.govpnas.org The interface area between MAT1 and this compound, and between MAT1 and CDK7, is substantial, highlighting the critical role of MAT1 in cementing the architecture of the complex. nih.gov The C-terminal domain of MAT1 has been shown to be particularly important for its interaction with the this compound-CDK7 dimer.

Furthermore, MAT1 plays a direct role in the activation of CDK7, independent of T-loop phosphorylation, by positioning the activation loop of CDK7 in a catalytically competent conformation. nih.govpnas.orgnih.gov This unique mechanism of activation underscores the intricate structural determinants governing the formation and function of the CAK complex.

ProteinInteraction Domain/RegionBinding Partner(s)Structural Role
This compoundN-terminal cyclin boxCDK7 (N-terminal lobe)Initial binding and activation of CDK7. nih.gov
This compoundC-terminal lobeMAT1Stabilization of the trimeric CAK complex. nih.gov
CDK7N-terminal lobeThis compound (N-terminal cyclin box)Forms the core cyclin-CDK interaction. nih.gov
CDK7C-terminal lobeMAT1Stabilization of the trimeric CAK complex. nih.gov
MAT1Extended loop-rich foldThis compound and CDK7 (C-terminal lobes)Acts as an assembly factor, stabilizing the complex and positioning the CDK7 activation loop. nih.gov

This compound-Mediated Regulatory Cascades and Signaling Pathways

The this compound/CDK7/MAT1 complex is a fulcrum of cellular regulation, participating in two major, interconnected processes: transcription and cell cycle control.

Role in Transcription: As a component of the general transcription factor TFIIH , the CAK complex is integral to transcription initiation by RNA polymerase II. wikipedia.orgnih.gov Within the TFIIH complex, the CDK7 subunit, regulated by this compound, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. embopress.org This phosphorylation is a critical signal for the transition from transcription initiation to elongation, effectively releasing the polymerase from the promoter region.

Role in Cell Cycle Control: In its role as a CDK-Activating Kinase, the complex phosphorylates and activates several other CDKs that are essential for cell cycle progression. wikipedia.orgnih.gov These substrates include CDK1, CDK2, CDK4, and CDK6. vincent-noel.fr The activation of these kinases at specific phases of the cell cycle drives events such as entry into S phase (DNA replication) and mitosis. This function places the this compound-containing CAK complex at the apex of the cell cycle regulatory cascade.

Downstream Signaling: The interaction of the this compound/CDK7 complex with CtBP2 exemplifies a more specific signaling cascade. By stabilizing CtBP2, the complex enhances its activity as a transcriptional corepressor. nih.gov CtBP2 is known to repress epithelial-specific genes, such as E-cadherin, thereby promoting the epithelial-mesenchymal transition (EMT), a key process in cancer cell metastasis. nih.gov Thus, the this compound/CDK7-CtBP2 axis represents a signaling pathway that directly links a core cell cycle and transcription regulator to the invasive properties of cancer cells. nih.govnih.gov

Modulation of this compound Function by Viral Proteins and Pathogen-Host Interactions

Given the central role of this compound and its associated kinase CDK7 in host cell cycle and transcription, it is not surprising that viruses have evolved mechanisms to manipulate their function to facilitate their own replication.

Several viruses, particularly herpesviruses, encode their own cyclins (v-cyclins) that can interact with and activate host CDKs, thereby driving the cell into a proliferative state that is more conducive to viral replication. expasy.org While these v-cyclins often show homology to cellular D-type cyclins, their interactions can dysregulate the normal cell cycle control.

More directly, the human cytomegalovirus (HCMV) , a member of the herpesvirus family, encodes a protein kinase, pUL97 , which has been shown to interact with human this compound. This interaction suggests a mechanism by which the virus can directly engage with and potentially modulate the activity of the host CAK complex. The functional consequences of this interaction are thought to influence the efficiency of viral replication.

While not a direct interaction with this compound, the HIV-1 Tat protein provides a paradigm for how viruses can hijack cyclin-CDK complexes for their own benefit. Tat interacts with the P-TEFb complex, composed of CDK9 and Cyclin T1, to stimulate the elongation of viral transcripts. benthamdirect.complos.orgfrontiersin.org Although this compound is not the primary target, this mechanism highlights the strategy of targeting host cyclin-CDK complexes to enhance viral gene expression.

The interaction of viral proteins with host cyclins and CDKs represents a common theme in pathogen-host interactions, where the virus subverts fundamental cellular machinery to create a favorable environment for its propagation. The targeting of the this compound/CDK7 complex by viruses like HCMV underscores its critical importance in cellular homeostasis.

Molecular Mechanisms of Cyclin H Dysregulation in Pathological States

Alterations in Cyclin H Expression and Activity in Proliferative Disorders

This compound, as a crucial regulatory subunit of Cyclin-Dependent Kinase 7 (CDK7), plays a significant role in the control of cell cycle progression and transcription. Consequently, dysregulation of its expression and activity is frequently observed in various proliferative disorders, most notably cancer. The alterations in this compound levels can either drive or be a consequence of the disease state, often correlating with tumor grade and patient prognosis.

In several types of cancer, elevated expression of this compound has been documented. For instance, high levels of this compound are associated with very high-risk gastrointestinal stromal tumors nih.gov. Similarly, in ovarian cancer, increased this compound expression is linked to higher tumor grades and poorer patient outcomes nih.gov. Studies have shown that this compound promotes the growth of ovarian cancer cells by facilitating cell cycle progression nih.gov. This pro-proliferative role is also suggested in esophageal squamous cell carcinoma and breast cancer nih.gov. The overexpression of this compound in these contexts likely leads to hyperactivation of its catalytic partner, CDK7, a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. This, in turn, can lead to uncontrolled cell division and altered gene expression programs that favor tumor growth.

Conversely, in some malignancies, reduced or absent expression of this compound is observed and correlates with different clinical features. For example, lower proliferation rates in B-cell lymphoma have been associated with reduced or absent this compound expression nih.gov. This suggests a context-dependent role for this compound, where its importance for proliferation can vary between different tumor types.

The following table summarizes the observed alterations in this compound expression in a selection of proliferative disorders.

DiseaseAlteration in this compound ExpressionAssociated Clinical Feature
Gastrointestinal Stromal TumorsElevatedVery high-risk tumors nih.gov
Ovarian CancerElevatedHigher tumor grade, poor prognosis nih.gov
B-cell LymphomaReduced/AbsentLower proliferation rates nih.gov
Esophageal Squamous Cell CarcinomaElevatedImplicated in tumor progression nih.gov
Breast CancerElevatedImplicated in tumor progression nih.gov

These findings underscore the complex and often tumor-specific role of this compound in proliferative disorders.

Aberrant this compound-Mediated Cell Cycle Control and Transcriptional Reprogramming in Disease Contexts

The primary mechanism through which this compound contributes to pathological states is through its dual functions in cell cycle control and transcriptional regulation. As a key component of the CAK complex, this compound is essential for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop nih.gov. Dysregulation of this compound can, therefore, lead to aberrant activation of these cell cycle-driving kinases, resulting in uncontrolled cellular proliferation, a hallmark of cancer. For example, in ovarian cancer cells, knockdown of this compound leads to a G1/S phase cell cycle arrest, highlighting its critical role in promoting this transition nih.gov.

Beyond its role in cell cycle progression, this compound is also a core component of the general transcription factor TFIIH. Within this complex, the this compound-CDK7 subcomplex phosphorylates the C-terminal domain of RNA polymerase II, which is a critical step in the initiation and elongation phases of transcription nih.gov. Aberrant this compound activity can, therefore, lead to widespread transcriptional reprogramming. This can result in the altered expression of genes that are critical for cell growth, survival, and differentiation. In the context of cancer, this can mean the upregulation of oncogenes and the downregulation of tumor suppressor genes. The transcriptional regulatory function of the CAK complex, including this compound, has a significant impact on cellular processes beyond proliferation, such as embryonic stem cell differentiation nih.gov.

This compound Involvement in DNA Damage Response and Repair Pathways

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To maintain genomic stability, cells have evolved a complex network of signaling pathways known as the DNA damage response (DDR). A key aspect of the DDR is the activation of cell cycle checkpoints, which arrest the cell cycle to provide time for DNA repair. This compound, through its role in the CAK complex, is intricately involved in these processes.

Contribution to DNA Damage Checkpoint Activation and Cell Cycle Arrest

Upon detection of DNA damage, a signaling cascade is initiated that ultimately leads to the inhibition of key cell cycle regulators, including various cyclin-CDK complexes nih.gov. However, the proper functioning of the checkpoint machinery itself relies on the activity of certain CDKs. This compound, as part of the CAK complex, is responsible for the activating phosphorylation of these CDKs. Therefore, this compound-mediated CDK activation is a prerequisite for the establishment of a robust DNA damage checkpoint.

For example, the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis, is primarily controlled by the inhibition of the CDK1/cyclin B complex nih.gov. The activation of CDK1 is dependent on phosphorylation by the CAK complex. Thus, this compound plays a crucial, albeit indirect, role in the G2/M checkpoint. In response to DNA damage, checkpoint kinases like CHK1 and CHK2 are activated and, in turn, inhibit the phosphatases that would normally activate CDK1, leading to cell cycle arrest.

Role in Coordinating DNA Repair Processes with Cell Cycle Progression

This compound also plays a role in the coordination of DNA repair with cell cycle progression. The TFIIH complex, of which this compound is a part, is directly involved in a specific type of DNA repair known as nucleotide excision repair (NER). NER is responsible for removing bulky DNA lesions, such as those caused by UV radiation. The involvement of this compound in both transcription and DNA repair through TFIIH provides a direct link between these fundamental cellular processes.

Furthermore, by regulating the activity of cell cycle CDKs, this compound ensures that the cell cycle does not resume until DNA repair is complete. The intricate balance of CDK activity, controlled in part by this compound, dictates the progression through different phases of the cell cycle and the engagement of specific DNA repair pathways. For instance, homologous recombination, a major DNA double-strand break repair pathway, is predominantly active in the S and G2 phases of the cell cycle, a regulation that is dependent on CDK activity nih.gov.

This compound in Developmental Processes and Meiotic Regulation

Beyond its role in pathological states, this compound is fundamentally important for normal developmental processes and specialized cell division cycles like meiosis.

Studies in mouse embryonic stem (ES) cells have revealed a critical role for this compound in maintaining pluripotency and promoting self-renewal. Depletion of this compound in ES cells leads to their differentiation, independent of changes in cell cycle progression nih.gov. This suggests that the transcriptional regulatory function of this compound, as part of TFIIH, is essential for maintaining the unique gene expression program of pluripotent cells. Furthermore, this compound depletion in mouse embryos results in defects in the expansion of the inner cell mass of blastocysts, a transient pluripotent stem cell population in vivo nih.govnih.gov. These findings highlight the indispensable role of this compound in early embryonic development nih.govnih.gov.

Advanced Methodological Approaches and Research Directions for Cyclin H Studies

Structural Biology Techniques for Elucidating Cyclin H and CAK Complex Architecture

Structural biology techniques are indispensable for visualizing this compound's three-dimensional structure and its interactions within the CAK complex, offering atomic-level details crucial for understanding its regulatory mechanisms.

Early structural insights into this compound were primarily derived from high-resolution X-ray crystallography. The crystal structure of human this compound was refined to 2.6 Å resolution, revealing an elongated molecule with two characteristic α-helical domains, referred to as Repeat 1 and Repeat 2, which adopt the canonical cyclin-fold topology. These studies utilized recombinant human this compound expressed in Spodoptera frugiperda insect cells. embopress.orgrcsb.orgnih.govnih.govnih.govnih.gov The core of the molecule comprises five helices in each repeat (H1-H5 in Repeat 1, and H1'-H5' in Repeat 2), highly conserved across species. embopress.orgresearchgate.net

More recently, cryo-electron microscopy (cryo-EM) has revolutionized the structural analysis of larger, more dynamic complexes like the full human CAK trimer (CDK7-Cyclin H-MAT1). Cryo-EM structures of the human CAK complex have been determined at resolutions ranging from 2.8 Å to 1.8-2.2 Å. pnas.orgrcsb.orggreberlab.orgthermofisher.combiorxiv.orgresearchgate.netnih.gov These high-resolution maps have allowed for the unambiguous docking of existing high-resolution crystal structures of CDK7 and this compound, followed by de novo building of the MAT1 subunit. pnas.orgbiorxiv.orgnih.gov These studies have provided critical insights into the molecular architecture of the trimeric CAK assembly, revealing how MAT1 substantially extends the interaction interface between CDK7 and this compound, thereby acting as a crucial CAK assembly factor and enhancing the stability of the CDK7-Cyclin H interaction. pnas.orgbiorxiv.orgpnas.org Furthermore, cryo-EM has elucidated how molecular interactions within the CAK complex promote the extended, activated conformation of the T-loop of CDK7. pnas.orggreberlab.orgbiorxiv.org Cryo-EM has also been instrumental in resolving structures of CAK bound to inhibitors such as THZ1 and ICEC0942 (CT7001), providing a structural basis for inhibitor binding and aiding in rational drug design. rcsb.orgthermofisher.combiorxiv.orgresearchgate.netnih.gov

Comparative structural analysis of this compound with other cyclin family members, such as Cyclin A, has revealed both conserved features and unique specificities. The core cyclin-fold topology, consisting of two five-helical repeats, is highly conserved among this compound, Cyclin A, and even the transcription factor TFIIB. embopress.orgnih.govnih.govnih.govresearchgate.net For instance, 132 out of 217 Cα atoms from the cyclin fold of human this compound can be superposed with those of Cyclin A with a root-mean-square difference (r.m.s.d.) of 1.8 Å, indicating significant structural homology. embopress.orgnih.govnih.govresearchgate.net The structural homology is even higher for residues at the interface with the kinase, which is functionally significant. embopress.orgnih.gov

Despite these similarities, the N- and C-terminal regions outside the core cyclin fold often differ significantly among cyclins, contributing to their functional specificity. embopress.orgnih.govembopress.org For this compound, two long helices extending from its N- and C-termini pack against the first repeat, providing unique specificity. embopress.orgnih.govembopress.org The conformation of the CDK7-Cyclin H pair within the CAK complex is positioned as an intermediate between the "closed" form of CDK2-Cyclin A and the "open" form of CDK9-Cyclin T, highlighting distinct rotational angles of cyclins relative to their partner CDKs. pnas.orgnih.gov Conserved residues at the kinase interface, such as Lys114 and Glu147 in human this compound, are critical for CDK interaction. embopress.orgresearchgate.netembopress.org

Biochemical and Biophysical Characterization of this compound-Dependent Kinase Activities

Biochemical and biophysical methods are essential for quantitatively assessing the enzymatic activity of this compound-containing complexes and understanding their interaction dynamics with substrates and regulatory partners.

In vitro kinase assays are widely employed to characterize the enzymatic activity of the CAK complex (CDK7-Cyclin H-MAT1). These assays typically involve incubating purified recombinant CAK with potential substrates in the presence of ATP. The CAK complex is known to phosphorylate a specific threonine residue in the T-loop of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which is crucial for their activation. nih.govtandfonline.comcellsignal.jpmuni.cz

Beyond cell cycle regulation, CAK also phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1), a critical event for transcription initiation. pnas.orgbiorxiv.orgnih.govmuni.cz Synthetic peptides mimicking the RPB1 CTD, such as (YSPTSPS)3KKKK, are commonly used as substrates in these assays to measure CTD kinase activity. pnas.org Enzyme kinetics studies further quantify the efficiency of these phosphorylation events, providing parameters like Km and Vmax for different substrates. The presence of MAT1 significantly increases the CAK activity towards target CDKs and the CTD, highlighting its role as an activity enhancer. pnas.orgbiorxiv.orgcellsignal.jp

An example of findings from such assays is presented in the table below, summarizing the key substrates and their phosphorylation sites by the CAK complex:

Substrate (Protein)Phosphorylation SiteFunctional ConsequenceReference
CDK1T-loop (Threonine)Activation tandfonline.comcellsignal.jp
CDK2T-loop (Thr160)Activation tandfonline.comcellsignal.jpmuni.cz
CDK4T-loop (Threonine)Activation tandfonline.comcellsignal.jp
CDK6T-loop (Threonine)Activation tandfonline.comcellsignal.jp
RNA Polymerase IICTD (Ser5)Transcription Initiation pnas.orgbiorxiv.orgnih.gov

Understanding the assembly and stability of the CAK complex and its interactions with other cellular proteins is crucial. Protein binding assays, such as co-immunoprecipitation and GST pull-down assays, are routinely employed to investigate these interactions. These methods confirm the stable association of this compound with CDK7 and MAT1 to form the functional trimeric CAK complex. embopress.orgpnas.orgbiorxiv.orgpnas.orgcellsignal.jp MAT1 is known to stabilize the association between CDK7 and this compound, serving as a critical assembly factor. pnas.orgbiorxiv.orgpnas.orgmuni.cz

Studies have also shown that this compound can bind to other CDKs, such as CDK2, and that Cyclin A can activate CDK7 in the presence of MAT1, indicating a degree of cross-reactivity and complex regulatory dynamics within the cyclin-CDK family. embopress.orgnih.gov Furthermore, this compound has been shown to interact with nuclear receptors like Retinoic Acid Receptor alpha (RARα). Protein binding assays, including GST-RARα pull-downs, have demonstrated this direct interaction, which is critical for RARα phosphorylation by CDK7 and its transcriptional activity. pnas.orgnih.govresearchgate.netresearchgate.net Overexpression of this compound can inhibit RARα interaction with, and phosphorylation by, CDK7, suggesting a competitive binding mechanism with endogenous this compound within CAK. pnas.orgnih.govresearchgate.net

Genetic Manipulation and Functional Perturbation Approaches

Genetic manipulation techniques, such as gene knockdown, knockout, and overexpression, are powerful tools to investigate the physiological roles of this compound by perturbing its expression levels and observing the downstream cellular consequences.

Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are commonly used to achieve transient or stable knockdown of this compound expression. Studies using this compound shRNA in ovarian cancer cell lines (e.g., HO8910 cells) have demonstrated that silencing this compound leads to G1/S cell cycle arrest and significantly inhibits cell proliferation. nih.gov This is often accompanied by a decrease in the expression of associated cofactors like CDK7 and MAT1, and a reduction in CDK2 phosphorylation, suggesting that this compound promotes G1/S transition by enhancing CDK2 phosphorylation. nih.gov In vivo experiments using nude mouse models have further confirmed that this compound knockdown suppresses tumor growth. nih.gov

Overexpression studies provide complementary insights. Overexpression of this compound has been observed in various cancers, including breast cancer and gastrointestinal stromal tumors (GIST), and can correlate with increased CAK complex activity and malignancy risk. mdpi.comnih.gov In the context of RARα, overexpression of this compound has been shown to inhibit RARα interaction with CDK7 and subsequent phosphorylation, leading to a decrease in RARα-mediated transcription. pnas.orgnih.govresearchgate.net Conversely, overexpression of this compound (CCNH) has been found to increase mitochondrial activity and the expression of oxidative phosphorylation (OXPHOS) genes, indicating a role beyond cell cycle control. figshare.com

While direct knockout studies specifically for this compound were less prominent in the search results compared to knockdown, the coordinated regulation of CDK7, this compound, and MAT1 expression has been observed. For instance, siRNA-mediated knockdown of CDK7 can lead to the downregulation of this compound and MAT1, and vice-versa, suggesting a tightly co-regulated expression pattern for the CAK complex subunits. aacrjournals.org This interconnectedness emphasizes that perturbing one component can affect the stability and expression of the entire complex.

Q & A

Q. What experimental approaches are recommended to validate Cyclin H-CDK7 interactions in vitro?

this compound-CDK7 interactions can be validated using co-immunoprecipitation (Co-IP) assays with antibodies specific to this compound and CDK7, followed by Western blotting . For functional validation, kinase activity assays (e.g., phosphorylation of RNA Polymerase II CTD) should be performed under controlled ATP concentrations. Include negative controls (e.g., kinase-dead mutants) and replicate experiments to confirm specificity.

Q. How should this compound expression levels be quantified across different cell types?

Use quantitative Western blotting with normalization to housekeeping proteins (e.g., β-actin) and include a standard curve of recombinant this compound for absolute quantification. For dynamic expression analysis, combine immunofluorescence (e.g., ICC staining with DAPI counterstaining) and flow cytometry . Ensure antibody validation via knockout (KO) cell lines to confirm specificity .

Q. What statistical methods are appropriate for analyzing this compound knockdown effects on cell cycle progression?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., control vs. siRNA vs. CRISPR-Cas9 KO). For time-course data, use mixed-effects models. Report effect sizes, confidence intervals, and p-values adjusted for multiple testing .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in viral replication vs. host cell cycle regulation be resolved?

Systematic reviews integrating RNA-seq datasets (e.g., from HCMV-infected fibroblasts) and meta-analyses of kinase inhibition studies (e.g., LDC4297 for CDK7, MBV for pUL97) are critical . Use structural modeling to compare this compound binding interfaces with viral kinases (e.g., vCDK/pUL97) and host CDK7 . Replicate conflicting studies under standardized conditions (e.g., identical cell lines, MOI, and growth media) .

Q. What methodologies are recommended to study this compound’s non-canonical functions in transcription-coupled DNA repair?

Combine proximity ligation assays (PLA) to visualize this compound interactions with DNA repair factors (e.g., XPD) and CRISPR-Cas9-mediated KO followed by RNA-seq to identify dysregulated repair pathways . Use chromatin immunoprecipitation (ChIP-seq) to map this compound binding sites near DNA damage foci. Validate findings with rescue experiments using wild-type and mutant this compound constructs .

Q. How can transcriptomic variability in this compound KO models be addressed during experimental design?

Implement single-cell RNA-seq to resolve heterogeneity in this compound KO populations. Use bioinformatic tools (e.g., GO enrichment analysis, WGCNA) to identify conserved pathways affected across replicates . Include temporal sampling (e.g., 24h, 48h post-KO) to distinguish primary vs. secondary transcriptional effects. Power analysis should guide sample size to ensure statistical robustness .

Q. What strategies improve reproducibility when studying this compound in kinase complexes?

  • Standardization: Use recombinant this compound-CDK7 complexes for in vitro assays.
  • Documentation: Follow NIH guidelines for reporting experimental conditions (e.g., buffer composition, temperature) .
  • Data Sharing: Deposit raw data (e.g., kinase activity curves, microscopy images) in repositories like Zenodo or Figshare.
  • Peer Review: Pre-register protocols on platforms like bioRxiv to solicit feedback before experimentation .

Methodological Guidance for Data Interpretation

Q. How should researchers contextualize this compound’s dual role in transcription and cell cycle regulation?

Develop a dual-axis framework:

  • Axis 1: Transcriptomic profiling (RNA-seq) under this compound inhibition/KO to identify co-regulated genes (e.g., cell cycle checkpoints, viral transcription factors) .
  • Axis 2: Functional validation via synchronized cell cycle assays (e.g., thymidine block) to isolate phase-specific effects. Cross-reference findings with existing databases (e.g., STRING for protein networks, TCGA for cancer-related expression) .

Tables for Key Experimental Parameters

Table 1: Recommended Antibodies for this compound Studies

ApplicationTargetValidation MethodReference
Western BlottingThis compoundKO cell lysates
ICC/IFThis compoundCo-staining with CDK7

Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Off-target kinase inhibitionUse isoform-specific inhibitors (e.g., LDC4297 for CDK7)
Antibody cross-reactivityValidate via KO/rescue experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.